4-(Cyclopropylmethoxy)-3-methoxybenzoic acid 4-(Cyclopropylmethoxy)-3-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13406873
InChI: InChI=1S/C12H14O4/c1-15-11-6-9(12(13)14)4-5-10(11)16-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H,13,14)
SMILES: COC1=C(C=CC(=C1)C(=O)O)OCC2CC2
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol

4-(Cyclopropylmethoxy)-3-methoxybenzoic acid

CAS No.:

Cat. No.: VC13406873

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

4-(Cyclopropylmethoxy)-3-methoxybenzoic acid -

Specification

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
IUPAC Name 4-(cyclopropylmethoxy)-3-methoxybenzoic acid
Standard InChI InChI=1S/C12H14O4/c1-15-11-6-9(12(13)14)4-5-10(11)16-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H,13,14)
Standard InChI Key YRIYKROBLXNIRI-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C(=O)O)OCC2CC2
Canonical SMILES COC1=C(C=CC(=C1)C(=O)O)OCC2CC2

Introduction

Chemical Identity and Structural Properties

4-(Cyclopropylmethoxy)-3-methoxybenzoic acid (molecular formula: C12H14O4\text{C}_{12}\text{H}_{14}\text{O}_4) features a benzoic acid backbone substituted with a methoxy group (-OCH3_3) at the 3-position and a cyclopropylmethoxy group (-OCH2_2-cyclopropyl) at the 4-position. Key physicochemical properties inferred from structurally similar compounds include:

PropertyValueSource Analogue
Molecular Weight236.26 g/mol
Density1.4±0.1 g/cm³
Boiling Point403.3±30.0 °C
Flash Point162.2±18.1 °C
SolubilityLow in water, soluble in polar aprotic solvents (e.g., DMF, DMSO)

The cyclopropylmethoxy group introduces steric hindrance and lipophilicity, influencing the compound’s reactivity and biological interactions .

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 4-(Cyclopropylmethoxy)-3-methoxybenzoic acid can be extrapolated from methods used for analogous compounds, such as 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid . A typical multi-step approach involves:

  • Alkylation of Hydroxybenzoic Acid Derivatives:

    • Substitution of a halogen atom (e.g., Cl, Br) at the 4-position of 3-methoxy-4-hydroxybenzoic acid with cyclopropylmethanol under basic conditions (e.g., NaH or KH in aprotic solvents like N,N-dimethylacetamide) .

    • Example: Reaction of 3-methoxy-4-chlorobenzoic acid with cyclopropylmethanol at 60–100°C yields the intermediate 4-cyclopropylmethoxy-3-methoxybenzoic acid .

  • Oxidation of Aldehyde Intermediates:

    • Oxidation of 4-cyclopropylmethoxy-3-methoxybenzaldehyde using sodium chlorite (NaClO2_2) and sulfamic acid in glacial acetic acid to form the carboxylic acid .

Optimization and Yield

  • Temperature Control: Reactions conducted at 60–100°C improve selectivity and reduce byproducts .

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, with yields exceeding 90% under optimized conditions .

  • Purification: Ethyl acetate extraction followed by recrystallization achieves >95% purity .

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